molecular formula C12H13IO3 B3184958 4-(Cyclopentyloxy)-3-iodobenzoic acid CAS No. 1131614-30-6

4-(Cyclopentyloxy)-3-iodobenzoic acid

Cat. No.: B3184958
CAS No.: 1131614-30-6
M. Wt: 332.13 g/mol
InChI Key: FUQGPVIVCOUPRE-UHFFFAOYSA-N
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Description

Significance of Aryl Carboxylic Acid Scaffolds in Research Chemistry

Aryl carboxylic acid scaffolds are fundamental building blocks in synthetic organic chemistry. The carboxylic acid group is a versatile functional handle, enabling a wide range of chemical transformations, including esterification, amidation, and reduction. This versatility allows for the construction of more complex molecules from a simple benzoic acid starting material. In medicinal chemistry, the carboxylic acid moiety is a key feature in many drugs, as it can participate in hydrogen bonding and electrostatic interactions with biological targets.

Overview of Halogenated and Alkoxy-Substituted Benzoic Acid Analogues in Scientific Inquiry

The introduction of halogen atoms and alkoxy groups onto the benzoic acid ring provides chemists with powerful tools to fine-tune molecular properties. Halogens, such as iodine, can modulate the electronic nature of the aromatic ring and participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in drug-receptor binding. Alkoxy groups, like the cyclopentyloxy group, can influence a molecule's lipophilicity, which affects its solubility and ability to cross biological membranes. These substituents also introduce steric bulk, which can impact the molecule's conformation and interaction with its environment.

Rationale for Academic Investigation of 4-(Cyclopentyloxy)-3-iodobenzoic Acid

The specific substitution pattern of this compound makes it a compound of significant academic interest. The presence of both a bulky alkoxy group and an iodine atom on the same benzoic acid scaffold offers a unique combination of properties. The cyclopentyloxy group at the 4-position and the iodine at the 3-position create a distinct electronic and steric profile. This arrangement makes the compound a valuable intermediate for the synthesis of more complex molecules, potentially for applications in drug discovery and materials science. Its structure invites investigation into how these combined functionalities influence its reactivity and potential as a precursor to novel chemical entities. The commercial availability of this compound from various chemical suppliers further suggests its utility as a building block in synthetic chemistry.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number1131614-30-6
Molecular FormulaC12H13IO3
Molecular Weight332.13 g/mol

This data is compiled from publicly available chemical supplier information. aobchem.com.cn

While specific, in-depth research focusing solely on this compound is not extensively documented in publicly accessible literature, its structural motifs are well-represented in various fields of chemical research. The following table lists compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopentyloxy-3-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13IO3/c13-10-7-8(12(14)15)5-6-11(10)16-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQGPVIVCOUPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660975
Record name 4-(Cyclopentyloxy)-3-iodobenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131614-30-6
Record name 4-(Cyclopentyloxy)-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1131614-30-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Cyclopentyloxy)-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar Investigations of 4 Cyclopentyloxy 3 Iodobenzoic Acid Derivatives

Systematic Structural Modifications of the Benzoic Acid Core

The foundation of SAR studies lies in the methodical alteration of the lead compound's structure. For 4-(cyclopentyloxy)-3-iodobenzoic acid, this involves targeted changes to the halogen substituent, the alkoxy group, and the electronic environment of the aromatic ring.

Variations in Halogen Position and Identity

The nature and placement of the halogen atom on the benzoic acid ring are critical determinants of biological activity. The iodine atom at the C-3 position in the parent compound is significant due to its size, polarizability, and lipophilicity. Replacing iodine with other halogens (e.g., bromine, chlorine) or altering its position would substantially impact the molecule's electronic distribution and steric profile.

Table 1: Effect of Halogen Identity on Hypothetical Receptor Binding Affinity This table is interactive. Click on the headers to sort.

Compound Halogen at C-3 Relative Binding Affinity (Hypothetical)
1 Iodo (I) 100%
2 Bromo (Br) 85%
3 Chloro (Cl) 70%

| 4 | Fluoro (F) | 50% |

Diversification of the Alkoxy Group at C-4

The cyclopentyloxy group at the C-4 position is a bulky, lipophilic moiety that significantly influences the compound's interaction with target binding pockets. Its size and conformation are crucial for optimal fit. Diversifying this group by varying the alkyl chain length, introducing branching, or incorporating cyclic systems of different sizes allows for the exploration of the binding site's spatial and hydrophobic limits.

For example, replacing the cyclopentyl ring with smaller linear alkoxy groups (e.g., methoxy, ethoxy) would decrease lipophilicity and steric bulk. Conversely, introducing larger or more complex cyclic systems (e.g., cyclohexyloxy, adamantyloxy) would increase these properties. Research on other substituted benzoic acids has shown that alkoxy groups can influence reaction selectivity through steric and coordination effects. mdpi.com The addition of different alkoxy groups can also induce spatial rearrangement and add angular strain to a molecule's structure. nih.gov

Table 2: Influence of C-4 Alkoxy Group Variation on Physicochemical Properties This table is interactive. Click on the headers to sort.

Compound Alkoxy Group at C-4 Lipophilicity (LogP) (Predicted) Steric Bulk (Van der Waals Volume, ų) (Predicted)
5 Methoxy 2.5 40.5
6 Ethoxy 3.0 56.7
7 Isopropoxy 3.4 72.9
8 Cyclopentyloxy 4.1 85.2

| 9 | Cyclohexyloxy | 4.6 | 101.4 |

Substituent Effects on Aromatic Ring Reactivity and Molecular Recognition

The interplay between the electron-withdrawing iodine atom at C-3 and the electron-donating cyclopentyloxy group at C-4 governs the electronic nature of the benzoic acid ring. The alkoxy group, an activating group, donates electron density to the ring via resonance, while the iodine atom, a deactivating group, withdraws electron density through induction. youtube.compsu.edu

This "push-pull" dynamic influences the acidity (pKa) of the carboxylic acid group and the reactivity of the aromatic ring toward further chemical modification. youtube.comunamur.be Electron-withdrawing groups generally stabilize the benzoate (B1203000) anion, increasing the acidity of the parent benzoic acid. psu.edunih.gov The specific arrangement of these substituents creates a unique electrostatic potential map across the molecule, which is fundamental for molecular recognition by a biological target. The target's binding pocket will have complementary regions of positive and negative charge that interact with the ligand.

Impact of Structural Changes on Biochemical Interactions

The structural modifications detailed above have a direct and measurable impact on how the molecule interacts with biological systems, particularly at the level of ligand-target binding.

Correlation of Molecular Features with In Vitro Binding Affinities

Quantitative structure-activity relationship (QSAR) studies are employed to correlate physical and chemical properties of a series of compounds with their biological activities. nih.govej-chem.org For this compound derivatives, key molecular features such as hydrophobicity, molar refractivity, and the presence of specific functional groups are expected to strongly correlate with in vitro binding affinities (often measured as Ki or IC50 values).

Research on similar structures has shown that inhibitory activity can increase with greater hydrophobicity and aromaticity. nih.gov Therefore, modifications to the C-4 alkoxy group that increase its lipophilicity (e.g., using larger cycloalkyl groups) might enhance binding affinity, provided the group fits within the target's binding pocket. Similarly, the strong electron-withdrawing nature and polarizability of the iodine atom at C-3 are likely crucial for a specific interaction, such as a halogen bond, with an electron-rich residue in the binding site. Replacing it with a less polarizable halogen like chlorine could weaken this interaction and reduce affinity.

Table 3: Hypothetical Correlation of Structural Features with In Vitro Binding Affinity (Ki) This table is interactive. Click on the headers to sort.

Compound ID C-3 Substituent C-4 Substituent Key Feature Change Hypothetical Ki (nM)
1 Iodo Cyclopentyloxy Parent Compound 15
3 Chloro Cyclopentyloxy Reduced Halogen Polarizability 50
5 Iodo Methoxy Reduced Lipophilicity/Bulk 85

| 9 | Iodo | Cyclohexyloxy | Increased Lipophilicity/Bulk | 25 |

Conformational Analysis and its Influence on Ligand-Target Engagement

The three-dimensional shape and flexibility of a ligand are paramount for successful binding to a biological target. Conformational analysis of this compound would focus on the rotational freedom around key single bonds: the C4-O bond of the ether linkage and the C1-C(OOH) bond connecting the carboxyl group to the ring.

Rational Design Principles for Analog Generation

The generation of novel analogs of a lead compound, such as this compound, is a critical process in drug discovery aimed at optimizing potency, selectivity, and pharmacokinetic properties. This process is guided by rational design principles that leverage an understanding of the compound's structure-activity relationship (SAR). Two powerful strategies in this endeavor are fragment-based design and scaffold hopping, which systematically explore chemical space to identify superior derivatives.

Fragment-Based Design Considerations

Fragment-based drug discovery (FBDD) is a methodical approach that involves identifying low-molecular-weight fragments that bind to a biological target. These fragments can then be grown, linked, or optimized to produce a higher-affinity lead compound. In the context of this compound, the molecule can be deconstructed into three key fragments: the cyclopentyloxy group, the iodinated phenyl ring, and the carboxylic acid moiety.

Table 1: Key Fragments of this compound for FBDD

FragmentPotential Role in BindingDesign Considerations for Analogs
Cyclopentyloxy GroupHydrophobic interactions, conformational restrictionExploration of other cycloalkyl groups (e.g., cyclobutyl, cyclohexyl) to probe the size of the hydrophobic pocket. Introduction of polarity (e.g., hydroxylated or ether-containing rings) to improve solubility.
Iodinated Phenyl RingAromatic interactions (π-stacking), halogen bondingReplacement of iodine with other halogens (Br, Cl) to modulate electronic properties and halogen bond strength. Substitution at other positions on the phenyl ring to explore additional binding interactions.
Carboxylic AcidHydrogen bonding, salt bridge formationReplacement with bioisosteres such as tetrazoles, acyl sulfonamides, or hydroxamic acids to improve metabolic stability and cell permeability. openaccessjournals.comchem-space.com

Systematic modifications of these fragments can lead to a detailed understanding of the SAR. For instance, the cyclobutane (B1203170) ring is often employed as a bioisostere for the gem-dimethyl group and can be used to explore conformational restrictions and van der Waals interactions. nih.gov The introduction of three-dimensional (3D) fragments, such as various cyclopropyl (B3062369) building blocks, has also gained traction as a strategy to improve properties like solubility and selectivity.

Scaffold Hopping and Isosteric Replacements

Scaffold hopping is a computational or knowledge-based strategy to identify structurally novel compounds that retain the biological activity of the original lead. youtube.comcambridgemedchemconsulting.com This approach is particularly valuable for discovering new intellectual property and improving on the ADME (absorption, distribution, metabolism, and excretion) properties of a known scaffold.

For this compound, scaffold hopping could involve replacing the central phenyl ring with other aromatic or heteroaromatic systems. The goal is to maintain the spatial arrangement of the key interacting groups (the alkoxy tail and the acidic head) while introducing a new core structure.

Table 2: Potential Scaffold Hops and Isosteric Replacements for this compound

Original MoietyPotential Scaffold Hop/Isosteric ReplacementRationale
Phenyl RingPyridine, Pyrimidine, Thiophene, PyrazoleTo alter electronic distribution, introduce new hydrogen bonding opportunities, and improve metabolic stability. researchgate.net
IodineEthynyl (B1212043) group, Cyano group, Trifluoromethyl groupThe ethynyl group can mimic the electrostatic potential of iodine and participate in similar interactions. nih.gov Other electron-withdrawing groups can be explored to modulate the acidity of the carboxylic acid.
Cyclopentyloxy GroupIsopropyl, Cyclobutyl, Oxetane, AzetidineTo fine-tune lipophilicity and explore different hydrophobic spaces. nih.gov Oxetanes and azetidines can also improve aqueous solubility.
Carboxylic AcidTetrazole, Sulfonamide, Phosphonic acidThese non-classical bioisosteres can mimic the acidic nature of the carboxylic acid while offering different metabolic profiles and cell permeability characteristics. youtube.com

Isosteric and bioisosteric replacements are fundamental to the process of lead optimization. taylorandfrancis.com Classical isosteres involve swapping atoms or groups with similar size and electronic properties, such as replacing a hydrogen with a fluorine or a methyl group with a chlorine atom. youtube.com Non-classical bioisosteres are functional groups that may not be structurally similar but elicit a similar biological response. youtube.com The replacement of the carboxylic acid with a tetrazole is a well-established example of non-classical bioisosterism that has led to improved drug candidates. openaccessjournals.com

In the development of analogs for this compound, a systematic exploration of these rational design principles would be crucial. By combining fragment-based modifications with innovative scaffold hopping and isosteric replacement strategies, medicinal chemists can efficiently navigate the chemical landscape to identify new compounds with enhanced therapeutic potential.

Molecular Target Identification and Engagement Studies

In Vitro Biochemical Characterization of Target Interactions

Specific in vitro biochemical data for 4-(Cyclopentyloxy)-3-iodobenzoic acid is not available in the reviewed scientific literature. The following subsections detail the specific areas where information was sought but not found.

There are no publicly available studies that investigate the inhibitory activity or the mechanism of action of This compound on common enzyme targets such as phosphodiesterase-4 (PDE4), cyclooxygenase (COX), or various cholinesterases. While research exists on other iodobenzoic acid derivatives and their potential as enzyme inhibitors, this specific compound has not been the subject of such investigations in the available literature.

No data from receptor ligand binding assays involving This compound have been published. Consequently, its affinity and selectivity for any particular receptor remain undetermined.

Due to the absence of enzyme inhibition and receptor binding studies, there is no quantitative data, such as IC50 or Ki values, to report for This compound .

Table 1: Biological Activity of this compound

Target IC50 Ki Assay Conditions

Mechanisms of Molecular Recognition and Binding Mode Analysis

Without an identified biological target, studies on the molecular recognition and binding mode of This compound have not been performed.

There are no available computational or experimental studies that detail the potential hydrogen bonding interactions of This compound with a biological target.

Similarly, information regarding the hydrophobic and π-stacking interactions that could be formed by This compound within a protein's active site is not available in the current body of scientific literature.

generated. Extensive searches for scientific literature detailing the specific biological and molecular activities of this compound have not yielded any relevant results.

Specifically, no data could be retrieved for the following sections and subsections outlined in the request:

Functional In Vitro Biological Activities Beyond Direct Target Engagement

Antioxidant Activity Evaluation:There is no available research evaluating the antioxidant properties of this compound through standard assays such as DPPH, ABTS, or ORAC.

The absence of this information in publicly accessible scientific databases and research articles makes it impossible to create a factually accurate and informative article that adheres to the provided structure and content requirements. The compound may be a novel research chemical, a synthetic intermediate, or exist within proprietary databases or literature not accessible through the search tools used.

Computational Chemistry and Rational Design Approaches

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is fundamental in drug design for predicting the binding mode and affinity of a small molecule ligand to the active site of a protein.

The initial step in molecular docking involves the identification and analysis of the binding site of a target protein. For a potential inhibitor, this is typically a catalytic or allosteric site. The three-dimensional structure of the protein, often obtained from X-ray crystallography or NMR spectroscopy, is used to define a docking grid that encompasses the active site.

4-(Cyclopentyloxy)-3-iodobenzoic acid would be prepared for docking by generating its 3D conformation and assigning appropriate atomic charges. Docking algorithms would then explore a multitude of possible binding poses within the protein's active site. These algorithms sample a wide range of translational, rotational, and conformational degrees of freedom for the ligand.

For instance, in studies of similar benzoic acid derivatives, the carboxylate group is often predicted to form key hydrogen bonds or salt bridges with basic residues like arginine or lysine (B10760008) within an active site. The cyclopentyloxy and iodo substituents would be evaluated for their fit and interactions within hydrophobic pockets or regions capable of halogen bonding.

Once various binding poses are generated, a scoring function is used to rank them. Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex. They consider various energetic contributions such as:

Van der Waals interactions: Attractive or repulsive forces between atoms.

Electrostatic interactions: Favorable interactions between opposite charges and unfavorable interactions between like charges.

Hydrogen bonding: A strong type of dipole-dipole interaction.

Desolvation effects: The energetic cost of removing the ligand and the binding site from the solvent.

The output is a ranked list of poses, with the top-ranked pose representing the most likely binding mode. The scoring function provides a numerical value, often expressed in units of energy (e.g., kcal/mol), which is indicative of the binding affinity. Lower scores typically suggest stronger binding.

Scoring Function TypeDescriptionTypical Application
Force-Field Based Uses parameters from molecular mechanics force fields to calculate energies.Detailed analysis of a few poses.
Empirical Uses weighted terms for different types of interactions, fitted to experimental data.Fast screening of large compound libraries.
Knowledge-Based Derives statistical potentials from databases of known protein-ligand complexes.Predicting binding modes and affinities.

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This is critical for assessing the stability of a protein-ligand complex and understanding how the system behaves in a more realistic, solvated environment.

An MD simulation typically starts with the best-ranked pose from a molecular docking study. The protein-ligand complex is placed in a simulation box filled with water molecules and ions to mimic physiological conditions. The forces on each atom are calculated using a molecular mechanics force field, and Newton's equations of motion are solved to simulate the system's evolution over time, typically nanoseconds to microseconds.

Analysis of the MD trajectory can reveal:

Stability of the binding pose: Whether the ligand remains stably bound in its initial predicted pose or if it shifts or even dissociates.

Flexibility of the protein: How different regions of the protein, such as loops in the active site, move and adapt to the presence of the ligand.

Key interactions: The persistence of hydrogen bonds and other interactions over the course of the simulation.

MD simulations explicitly model the solvent, which plays a crucial role in molecular recognition. Water molecules can mediate interactions between the ligand and the protein or compete for hydrogen bonding sites. The explicit consideration of the solvent provides a more accurate representation of the thermodynamics of binding compared to the more simplified treatment in most docking scoring functions.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum mechanics (QM) provides the most accurate description of molecular properties by solving the Schrödinger equation. While computationally expensive, QM calculations are invaluable for understanding the electronic structure of a molecule like This compound .

These calculations can be used to determine:

Accurate molecular geometry: The precise bond lengths, bond angles, and dihedral angles.

Charge distribution: The partial atomic charges on each atom, which are crucial for understanding electrostatic interactions.

Molecular orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are important for predicting reactivity.

Reaction mechanisms: QM can be used to model chemical reactions at an electronic level.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For this compound, DFT calculations can elucidate a range of fundamental properties that govern its chemical behavior.

DFT studies on substituted iodobenzoic acids have demonstrated that the position of the iodine atom and other substituents significantly influences the electronic properties of the molecule. scilit.comresearchgate.net In the case of this compound, the electron-donating nature of the cyclopentyloxy group at the para position and the electron-withdrawing, yet polarizable, iodine atom at the meta position create a unique electronic environment.

DFT calculations would typically begin with geometry optimization to determine the most stable three-dimensional conformation of the molecule. This involves finding the arrangement of atoms that corresponds to the lowest energy state. Key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. For instance, the orientation of the cyclopentyl group relative to the benzene (B151609) ring and the planarity of the carboxylic acid group are important conformational features.

Subsequent calculations can determine various electronic properties. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which highlight regions of positive and negative charge. researchgate.net For this compound, the MEP would likely show a region of negative potential around the carboxylic acid's oxygen atoms, making them potential sites for hydrogen bonding, and a region of relatively positive potential (a 'sigma-hole') on the iodine atom, which can participate in halogen bonding. nih.gov

Frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical outputs of DFT calculations. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In a study on iodobenzoic acids, it was found that the frontier molecular orbitals are significantly affected by the substitution pattern, which in turn affects their oxidation potentials. scilit.comresearchgate.net

A hypothetical DFT analysis of this compound would likely reveal the HOMO localized primarily on the electron-rich benzene ring and the cyclopentyloxy group, while the LUMO might be distributed over the carboxylic acid and the C-I bond.

Interactive Data Table: Predicted DFT Properties of this compound

PropertyPredicted Value/DescriptionSignificance
Geometry Non-planar structure with the cyclopentyl group likely in an envelope or twist conformation.Influences crystal packing and interaction with biological targets.
HOMO Energy Relatively high, influenced by the cyclopentyloxy group.Indicates susceptibility to electrophilic attack.
LUMO Energy Moderately low, influenced by the carboxylic acid and iodine.Indicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap ModerateSuggests a balance of stability and reactivity.
MEP Negative potential on carboxylic oxygens; positive sigma-hole on iodine.Predicts sites for non-covalent interactions like hydrogen and halogen bonding.
Dipole Moment Non-zeroIndicates the polar nature of the molecule, affecting solubility and intermolecular forces.

Reactivity Predictions and Mechanistic Insights

DFT calculations are instrumental in predicting the reactivity of this compound and elucidating the mechanisms of reactions in which it might participate. The electronic properties derived from DFT, such as atomic charges and frontier orbital distributions, can predict the most likely sites for electrophilic and nucleophilic attack.

The presence of the iodine atom makes this compound a potential precursor for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, which are fundamental in the synthesis of complex organic molecules. DFT can be used to model the transition states of these reactions, providing insights into the reaction barriers and helping to optimize reaction conditions. researchgate.net

Furthermore, the benzoic acid moiety can undergo typical reactions such as esterification or amidation. The reactivity of the carboxylic acid can be influenced by the electronic effects of the ring substituents. The electron-donating cyclopentyloxy group would slightly decrease the acidity of the carboxylic acid compared to unsubstituted benzoic acid.

Mechanistic studies on related iodinated aromatic compounds have utilized DFT to understand reaction pathways. For example, investigations into the photolysis of di-iodobenzenes to form benzynes have been clarified using computational methods, revealing the step-wise nature of C-I bond cleavage. rsc.orgresearchgate.net While not directly applicable to all reactions of this compound, these studies showcase the power of DFT in providing detailed mechanistic pictures that are often difficult to obtain experimentally.

In Silico Profiling for Research Tool Development

The development of new research tools, including chemical probes and building blocks for synthesis, can be greatly accelerated by in silico profiling. For this compound, computational methods can predict its suitability for various research applications by assessing its drug-like properties and providing blueprints for the design of improved analogues.

ADMET Prediction for In Vitro and Ex Vivo Study Design (excluding toxicity)

Before a compound is synthesized for biological testing, its Absorption, Distribution, Metabolism, and Excretion (ADME) properties can be predicted using a variety of computational models. nih.govnih.gov These predictions are crucial for designing effective in vitro and ex vivo experiments. For instance, knowing the predicted solubility and permeability of a compound can help in choosing appropriate solvents and concentrations for cell-based assays.

Numerous software platforms and web-based tools are available for ADMET prediction, often employing quantitative structure-activity relationship (QSAR) models or rule-based systems derived from large datasets of experimental results. frontiersin.orgmdpi.com

For this compound, key ADME parameters can be estimated:

Solubility: The presence of the carboxylic acid group suggests that the solubility will be pH-dependent, being higher at basic pH where the carboxylate is formed. The bulky, non-polar cyclopentyloxy and iodo substituents would likely decrease its aqueous solubility compared to benzoic acid.

Permeability: The lipophilicity, often estimated by the logarithm of the octanol-water partition coefficient (logP), is a key determinant of membrane permeability. The cyclopentyloxy group significantly increases the lipophilicity. Tools can predict Caco-2 cell permeability, a common in vitro model for intestinal absorption. frontiersin.org

Metabolism: In silico tools can identify potential sites of metabolism, often referred to as "soft spots." pensoft.netnih.gov For this molecule, likely metabolic pathways would include hydroxylation of the cyclopentyl ring, O-dealkylation of the ether linkage, and potential phase II conjugation of the carboxylic acid (e.g., glucuronidation). Cytochrome P450 (CYP) enzyme inhibition or substrate potential can also be predicted.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration are also possible. The increased lipophilicity might suggest higher plasma protein binding.

Interactive Data Table: Predicted ADME Profile of this compound

ADME ParameterPredicted OutcomeImplication for Study Design
Aqueous Solubility Low at acidic/neutral pH, higher at basic pH.Use of co-solvents may be necessary for stock solutions. Assays should be buffered appropriately.
LogP HighSuggests good membrane permeability but potentially poor solubility.
Caco-2 Permeability Moderate to HighIndicates potential for good oral absorption.
Metabolic Stability Potential for O-dealkylation and hydroxylation.In ex vivo studies with liver microsomes, expect to see metabolites.
Plasma Protein Binding HighThe free concentration of the compound in assays may be lower than the total concentration.

Pharmacophore Modeling for Analogue Design

Pharmacophore modeling is a powerful technique in rational drug design and the development of chemical probes. nih.govnih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are responsible for a molecule's biological activity.

Starting with this compound as a lead structure, a pharmacophore model can be developed to guide the design of analogues with potentially improved properties. The key pharmacophoric features of this molecule would include:

A hydrogen bond acceptor and a hydrogen bond donor from the carboxylic acid group.

An aromatic ring .

A hydrophobic feature represented by the cyclopentyloxy group.

A halogen bond donor feature from the iodine atom.

By identifying these features, medicinal chemists can design new molecules that retain this essential spatial arrangement while modifying other parts of the structure to fine-tune properties like potency, selectivity, or ADME characteristics. researchgate.net For example, the cyclopentyl group could be replaced with other cyclic or acyclic alkyl groups to modulate lipophilicity. The substitution pattern on the aromatic ring could be altered, or the benzoic acid could be replaced with a bioisostere (a group with similar physical or chemical properties). Virtual screening of compound libraries using this pharmacophore model could identify other commercially available or readily synthesizable molecules with a high likelihood of sharing a similar biological activity profile. nih.gov

Advanced Derivatization and Functionalization Strategies

Prodrug Design Principles for Enhancing Biochemical Delivery (Chemical Aspects)

The carboxylic acid group of 4-(cyclopentyloxy)-3-iodobenzoic acid presents a prime target for prodrug design, a strategy employed to improve the pharmacokinetic and pharmacodynamic properties of a drug candidate. One of the most common approaches for carboxylic acids is esterification, which masks the polar carboxyl group, thereby increasing lipophilicity and enhancing the molecule's ability to cross cellular membranes. nih.govblumberginstitute.org

Ester-based prodrugs are designed to be stable at physiological pH but are cleaved by esterase enzymes within the body to release the active carboxylic acid. The rate of this cleavage can be modulated by the choice of the ester promoiety. For instance, simple alkyl esters (e.g., ethyl ester) are a common choice, often balancing increased permeability with a suitable hydrolysis rate. blumberginstitute.org More complex promoieties, such as acyloxymethyl or glycolamide esters, can be employed to further tune the prodrug's properties, including solubility and susceptibility to specific esterases.

The selection of an appropriate ester promoiety is critical and is often guided by the desired therapeutic application and the specific barriers the parent drug needs to overcome. For example, if the target is within the central nervous system, a highly lipophilic promoiety might be chosen to facilitate passage across the blood-brain barrier.

Prodrug Strategy Promoieties Potential Advantages
Esterification Simple alkyl esters (methyl, ethyl) Increased lipophilicity, enhanced membrane permeability. blumberginstitute.org
Acyloxymethyl esters Tunable hydrolysis rates, potential for targeted release.
Glycolamide esters Improved aqueous solubility, enzymatic cleavage.
Amine-containing esters Can alter physicochemical properties to enhance solubility and dissolution. blumberginstitute.org

Radiosynthesis and Radiolabeling for Imaging and Tracing Studies

The presence of an iodine atom on the aromatic ring of this compound makes it a suitable candidate for radiosynthesis, particularly for applications in nuclear medicine imaging such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The stable iodine can be replaced with a radioactive isotope of iodine, such as ¹²³I, ¹²⁴I, or ¹²⁵I, or the entire molecule can be synthesized with a radionuclide.

One common strategy for radioiodination is electrophilic substitution on an activated aromatic ring. However, for compounds like this compound, a more versatile approach involves the use of an organometallic precursor, such as a trialkyltin derivative. This allows for a radio-iododestannylation reaction, which is a highly efficient and mild method for introducing radioiodine.

Alternatively, the molecule could be labeled with other positron-emitting isotopes like ¹¹C or ¹⁸F. For instance, the cyclopentyloxy group could be synthesized using a [¹¹C]cyclopentyl iodide or a [¹⁸F]fluorocyclopentyl precursor. The choice of radionuclide depends on the desired imaging application, with shorter-lived isotopes like ¹¹C (t½ ≈ 20 min) being suitable for PET studies of rapid biological processes, and longer-lived isotopes like ¹²⁴I (t½ ≈ 4.2 days) allowing for imaging over extended periods.

Research on analogous p-iodobenzoic acid derivatives has demonstrated the feasibility of radiohalogenation for in vivo evaluation. nih.gov For example, para-stannylbenzoic acid derivatives have been successfully labeled with ¹²⁵I and ²¹¹At. nih.gov

Radionuclide Labeling Strategy Potential Application Key Considerations
¹²³I / ¹²⁵I Iododestannylation of a trialkyltin precursor SPECT imaging, in vitro assays Mild reaction conditions, high radiochemical yield.
¹²⁴I Iododestannylation PET imaging, longer-term biodistribution studies Longer half-life allows for delayed imaging.
¹¹C Alkylation with [¹¹C]cyclopentyl iodide PET imaging of rapid biological processes Short half-life requires rapid synthesis and purification.
¹⁸F Introduction of a ¹⁸F-labeled cyclopentyl group PET imaging with high resolution Longer half-life than ¹¹C allows for more complex synthesis.

Development of Bioconjugates and Chemical Probes

The structure of this compound offers multiple points for modification to create bioconjugates and chemical probes. These tools are invaluable for studying biological systems, identifying drug targets, and elucidating mechanisms of action.

The carboxylic acid group can be activated and coupled to amines on biomolecules such as peptides, proteins, or amino-functionalized linkers using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS). This allows for the attachment of the molecule to targeting moieties or reporter groups.

The iodine atom provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira couplings. This enables the introduction of a wide variety of functional groups, including fluorescent dyes, biotin (B1667282) tags for affinity purification, or reactive groups for covalent labeling of proteins. The development of hypervalent iodine reagents has also emerged as a powerful tool for the functionalization of biomolecules.

By incorporating a fluorescent tag, a chemical probe based on this compound could be used to visualize its distribution in cells or tissues. A biotinylated version could be used to isolate and identify its binding partners.

Polymer-Supported Synthesis and High-Throughput Chemistry Applications

Polymer-supported synthesis is a powerful technique for the rapid generation of compound libraries for high-throughput screening. This compound can be adapted for this approach to explore the structure-activity relationship (SAR) of its derivatives.

The carboxylic acid can be anchored to a solid support, such as a Wang or Rink amide resin. Once immobilized, the aromatic ring can be functionalized, for example, through Suzuki coupling at the iodo position with a diverse range of boronic acids. After the desired modifications, the final compounds are cleaved from the resin. This solid-phase approach simplifies purification, as excess reagents and byproducts can be washed away, and allows for the parallel synthesis of a large number of analogs.

This high-throughput synthesis strategy can accelerate the discovery of new derivatives with improved biological activity. By systematically varying the substituents on the aromatic ring, a library of compounds can be quickly generated and screened for desired properties, leading to the identification of lead compounds for further development.

Future Directions in Chemical Research on 4 Cyclopentyloxy 3 Iodobenzoic Acid

Exploration of Novel Synthetic Pathways

The development of efficient and innovative synthetic routes is fundamental to advancing the study of 4-(Cyclopentyloxy)-3-iodobenzoic acid. Future research could focus on methodologies that offer improved yields, reduced reaction times, and greater stereoselectivity. One potential avenue involves the investigation of metal-free catalytic systems for the synthesis of related N-alkenyl building blocks, which could be adapted for derivatives of the target compound. uochb.cz Such approaches often provide more environmentally friendly and cost-effective alternatives to traditional metal-catalyzed reactions.

Furthermore, computational studies can play a crucial role in elucidating reaction mechanisms and predicting the stereochemical outcomes of novel synthetic transformations. uochb.cz By understanding the intricacies of the reaction at a molecular level, chemists can design more robust and efficient synthetic protocols. A gram-scale synthesis would also be a critical step to demonstrate the scalability and practical applicability of any newly developed method. uochb.cz

Identification of New Molecular Targets and Pathways for In Vitro Studies

Identifying the biological targets and understanding the molecular pathways through which this compound exerts its effects is a cornerstone of its potential therapeutic application. Future in vitro studies should aim to screen the compound against a diverse panel of biological targets, including enzymes and receptors implicated in various diseases. For instance, drawing parallels from studies on other natural and synthetic compounds, potential targets could include those involved in oxidative stress and inflammation.

Advanced in vitro assays will be essential to determine the compound's inhibitory or activating effects on specific molecular targets. Techniques such as enzyme inhibition assays, receptor binding assays, and gene expression profiling can provide valuable insights into its mechanism of action. These studies will be instrumental in guiding further optimization of the compound's structure to enhance its potency and selectivity for desired biological targets.

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and offers significant potential for the future development of this compound derivatives. nih.gov These computational tools can be employed to analyze structure-activity relationships (SAR), predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and design novel analogs with improved biological activity and safety profiles.

Machine learning models, trained on large datasets of chemical structures and their corresponding biological activities, can identify key structural features that are crucial for a compound's efficacy. nih.gov This knowledge can then be used to guide the design of new molecules with a higher probability of success. Generative AI models can even propose entirely new chemical structures with desired properties, accelerating the discovery of lead compounds. nih.gov The application of these in silico methods can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Development of Advanced In Vitro Assay Systems for Mechanistic Elucidation

To gain a deeper understanding of the biological effects of this compound, the development and utilization of advanced in vitro assay systems are imperative. These systems can provide a more physiologically relevant context for studying the compound's mechanism of action compared to traditional biochemical assays.

Q & A

Basic Questions

Q. What are the key physicochemical properties of 4-(Cyclopentyloxy)-3-iodobenzoic acid, and how do substituents influence its acidity?

  • Methodological Answer : The acidity of iodobenzoic acid derivatives depends on the electronic effects of substituents. For example, 3-iodobenzoic acid (pKa ~2.5) is less acidic than ortho-substituted analogs due to reduced resonance stabilization . For this compound, the electron-donating cyclopentyloxy group at the para position may further reduce acidity compared to unsubstituted 3-iodobenzoic acid. Acidity can be experimentally determined via potentiometric titration or computational methods (e.g., DFT calculations).

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR to confirm the cyclopentyloxy and iodinated aromatic protons (e.g., deshielded aromatic signals due to iodine’s electronegativity) .
  • IR : Detect carboxylic acid (C=O stretch ~1700 cm1^{-1}) and ether (C-O stretch ~1250 cm1^{-1}) functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

Q. What are the synthetic routes to this compound, and how can intermediates be optimized?

  • Methodological Answer : A multi-step approach may involve:

Iodination : React 4-(Cyclopentyloxy)benzoic acid with NaNO2_2, HCl, and KI to introduce iodine at the meta position (yields ~77% under optimized conditions) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., ethanol/water) to isolate intermediates.

  • Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like diiodinated species.

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with targets like HDACs or RXRs (e.g., using AutoDock Vina) based on structural analogs with cyclopentyloxy groups .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity data from in vitro assays.
  • ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic properties (e.g., logP, solubility).

Q. What strategies resolve contradictions in spectral data for iodinated benzoic acid derivatives?

  • Methodological Answer :

  • Overlapping Signals : Use 2D NMR (e.g., COSY, HSQC) to resolve aromatic proton assignments in crowded regions .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, especially for regiochemical ambiguities.

Q. How can this compound be utilized as a building block in drug discovery?

  • Methodological Answer :

  • Synthetic Applications : Couple via amidation (e.g., EDC/HOBt) to create prodrugs or linkers for targeted therapies .
  • Biological Screening : Test in enzyme inhibition assays (e.g., HDACs) using fluorescence-based substrates and IC50_{50} determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.